Cas no 2361807-02-3 (N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide)

N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide is a synthetic organic compound featuring a piperidine carboxamide core with cyclopropyl and fluorophenyl ethyl substituents. The presence of a reactive acryloyl group (1-oxo-2-propen-1-yl) suggests potential utility in covalent binding applications, such as targeted inhibitor development. The fluorophenyl moiety enhances lipophilicity and may influence binding affinity, while the cyclopropyl group can confer metabolic stability. This compound’s structural complexity makes it a candidate for medicinal chemistry research, particularly in the design of enzyme or receptor modulators. Its well-defined molecular architecture allows for precise functionalization, supporting investigations in drug discovery and biochemical probe synthesis.
N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide structure
2361807-02-3 structure
Product name:N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide
CAS No:2361807-02-3
MF:C20H25FN2O2
MW:344.423108816147
CID:5413622
PubChem ID:145896446

N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide Chemical and Physical Properties

Names and Identifiers

    • 2361807-02-3
    • N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide
    • EN300-26579025
    • N-cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
    • Z1492422277
    • N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide
    • Inchi: 1S/C20H25FN2O2/c1-2-19(24)22-11-9-16(10-12-22)20(25)23(18-6-7-18)13-8-15-4-3-5-17(21)14-15/h2-5,14,16,18H,1,6-13H2
    • InChI Key: FCSAKBLGVADZGI-UHFFFAOYSA-N
    • SMILES: N1(C(=O)C=C)CCC(C(N(C2CC2)CCC2=CC=CC(F)=C2)=O)CC1

Computed Properties

  • Exact Mass: 344.19000621g/mol
  • Monoisotopic Mass: 344.19000621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.6Ų
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.18±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 546.6±49.0 °C(Predicted)
  • pka: -1.54±0.40(Predicted)

N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26579025-0.05g
N-cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
2361807-02-3 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide

Comprehensive Overview of N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide (CAS No. 2361807-02-3)

N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide, with the CAS number 2361807-02-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural framework, combining a piperidinecarboxamide core with cyclopropyl and 3-fluorophenyl substituents. Such a configuration is often explored for its potential bioactivity, particularly in modulating protein-protein interactions or enzyme inhibition. Researchers are increasingly interested in its applications due to its structural versatility and potential therapeutic relevance.

The compound's chemical name reflects its intricate architecture, highlighting key functional groups like the 1-oxo-2-propen-1-yl moiety, which may contribute to its reactivity or binding affinity. In recent years, the demand for fluorinated compounds has surged, driven by their enhanced metabolic stability and bioavailability—a trend observed in drug discovery pipelines. This aligns with the growing interest in precision medicine and targeted therapies, where molecules like CAS 2361807-02-3 could play a pivotal role.

From a synthetic chemistry perspective, the incorporation of a cyclopropyl group is noteworthy. Cyclopropane rings are known to confer rigidity to molecular structures, potentially improving selectivity in biological targets. Meanwhile, the 3-fluorophenyl component may enhance lipophilicity, a critical factor in optimizing drug-like properties. These attributes make the compound a subject of study in medicinal chemistry and structure-activity relationship (SAR) analyses.

In the context of current research trends, N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide is often discussed alongside topics like small-molecule inhibitors and kinase modulation. Kinases are a hot topic in oncology and inflammatory diseases, and fluorinated analogs are frequently investigated for their improved pharmacokinetics. This compound's potential to interact with kinase domains or other biological targets remains an area of active exploration.

Another angle of interest is the compound's role in high-throughput screening (HTS) campaigns. With the rise of artificial intelligence (AI) in drug discovery, researchers are leveraging computational tools to predict the bioactivity of such molecules. Searches for "CAS 2361807-02-3 applications" or "fluorophenyl derivatives in drug design" reflect this intersection of chemistry and technology. The compound's molecular weight and logP values also make it a candidate for fragment-based drug discovery.

Environmental and green chemistry considerations are equally relevant. The synthetic routes for piperidinecarboxamide derivatives are being optimized to reduce waste and improve atom economy. Queries like "sustainable synthesis of fluorinated compounds" underscore this shift toward eco-friendly methodologies. While CAS 2361807-02-3 itself is not classified as hazardous, its synthesis aligns with broader industry goals of minimizing environmental impact.

In summary, N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide represents a compelling case study in modern pharmaceutical research. Its structural features, combined with the rising demand for fluorinated bioactive molecules, position it as a valuable entity for further investigation. Whether in drug development, computational modeling, or synthetic innovation, this compound continues to inspire multidisciplinary research efforts.

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